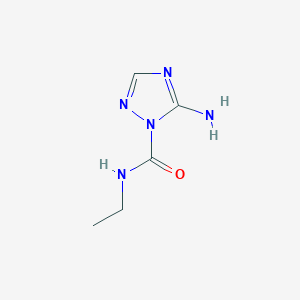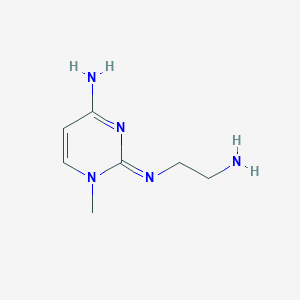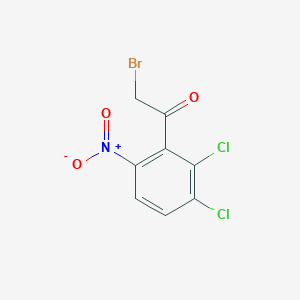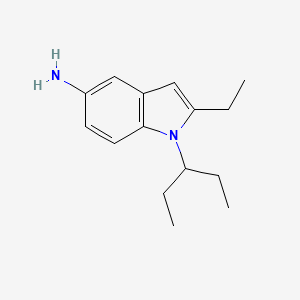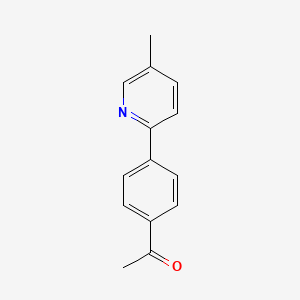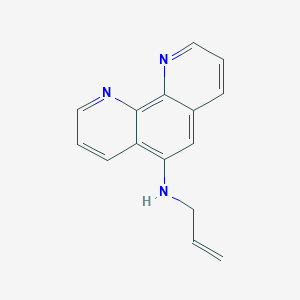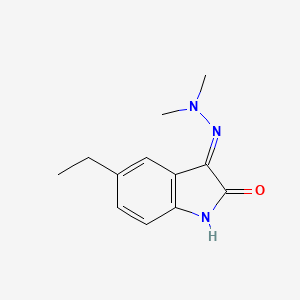
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is an organic compound that belongs to the class of indolin-2-ones. This compound is characterized by the presence of a hydrazono group attached to the indolin-2-one core, which is further substituted with an ethyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one typically involves the reaction of 5-ethylindolin-2-one with 2,2-dimethylhydrazine under specific conditions. One common method involves the use of an oxidizing agent such as diluted nitric acid to facilitate the formation of the hydrazono group . The reaction is usually carried out in an organic solvent like acetonitrile, and the temperature is carefully controlled to optimize the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydrazono group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Diluted nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include derivatives of the original compound with modified functional groups, such as different hydrazono or amino groups .
Aplicaciones Científicas De Investigación
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(2,2-Dimethylhydrazono)-5-R-1,1,2,2-tetracarbonitriles: These compounds share the hydrazono group but have different substituents at the 5-position.
2,2-Dimethylhydrazonebut-2-enenitriles: These compounds have a similar hydrazono group but differ in the core structure.
Uniqueness
3-(2,2-Dimethylhydrazono)-5-ethylindolin-2-one is unique due to its specific indolin-2-one core structure combined with the hydrazono and ethyl substituents. This unique combination imparts distinct chemical and biological properties that are not observed in other similar compounds .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
(3E)-3-(dimethylhydrazinylidene)-5-ethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15N3O/c1-4-8-5-6-10-9(7-8)11(12(16)13-10)14-15(2)3/h5-7H,4H2,1-3H3,(H,13,14,16) |
Clave InChI |
MFWYFMUCNPKJNQ-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC\2=C(C=C1)NC(=O)/C2=N/N(C)C |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=O)C2=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


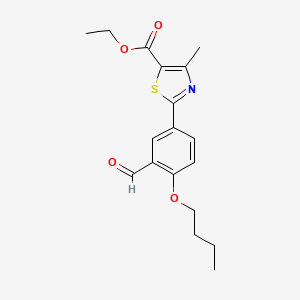
![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
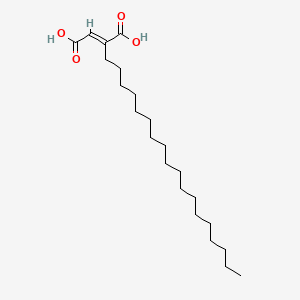
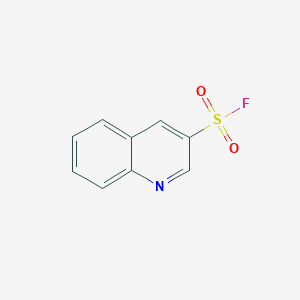
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
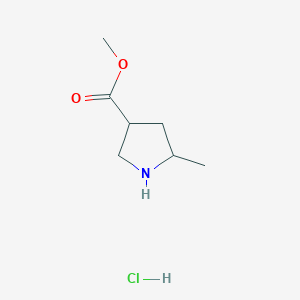
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
